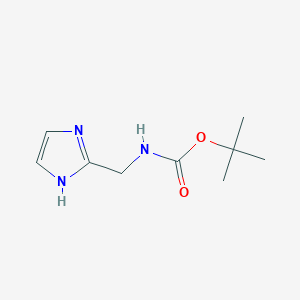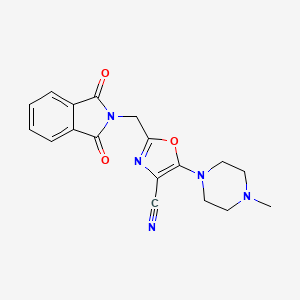![molecular formula C18H17ClN2O3 B2996852 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941993-20-0](/img/structure/B2996852.png)
2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known as CP94, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and has been shown to possess a range of interesting biological properties.
作用机制
2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide acts as an inhibitor of NOS by binding to the enzyme's active site and preventing the conversion of L-arginine to NO. This inhibition results in a decrease in the production of NO, which is a potent vasodilator and neurotransmitter. By reducing the production of NO, 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can modulate a range of physiological processes such as blood pressure regulation, neurotransmission, and inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of NOS, 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has been shown to modulate the activity of other enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which are implicated in a range of pathological conditions such as cancer, cardiovascular disease, and neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide for lab experiments is its high selectivity and potency as an inhibitor of NOS. This selectivity allows researchers to specifically target the NO pathway without affecting other physiological processes. However, one limitation of 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide. One area of interest is the development of more potent and selective inhibitors of NOS based on the chemical structure of 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the effects of 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide on other physiological processes such as inflammation and oxidative stress warrant further investigation.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves the reaction between 4-chlorophenol, 3-(2-oxopyrrolidin-1-yl)aniline, and acetic anhydride. This reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is in the field of neuroscience. 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has been shown to act as a potent and selective inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the brain. By inhibiting NOS, 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can reduce the production of NO, which has been implicated in a range of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-13-6-8-16(9-7-13)24-12-17(22)20-14-3-1-4-15(11-14)21-10-2-5-18(21)23/h1,3-4,6-9,11H,2,5,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOIVIHKVKIZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate](/img/structure/B2996771.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2996773.png)
![5-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2996775.png)
![1-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2996777.png)
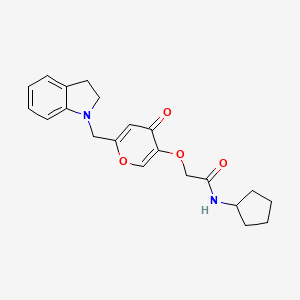
![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2996781.png)
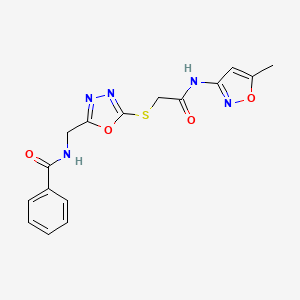
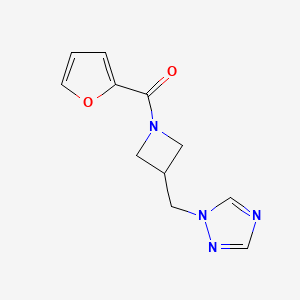
![2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2996786.png)
